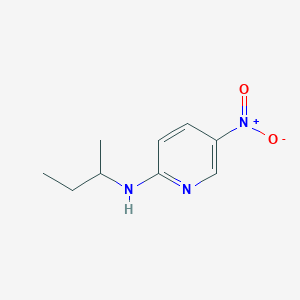

Sec-butyl-(5-nitro-pyridin-2-yl)-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

N-butan-2-yl-5-nitropyridin-2-amine |

InChI |

InChI=1S/C9H13N3O2/c1-3-7(2)11-9-5-4-8(6-10-9)12(13)14/h4-7H,3H2,1-2H3,(H,10,11) |

InChI Key |

CPCXMFKPCLHODI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=NC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Studies of N Sec Butyl 5 Nitro Pyridin 2 Yl Amine Transformations

Exploration of Reaction Pathways in Nitropyridine Synthesis

The synthesis of nitropyridines, the foundational structures for compounds like N-sec-butyl-(5-nitro-pyridin-2-yl)-amine, can be complex due to the electron-deficient nature of the pyridine (B92270) ring, which generally disfavors electrophilic substitution. The direct nitration of 2-aminopyridine (B139424) is a common route to obtaining 2-amino-5-nitropyridine (B18323), a precursor to the title compound. This reaction typically involves the use of a mixed acid of concentrated nitric and sulfuric acids. The amino group at the C-2 position acts as an activating group and directs the incoming nitro group primarily to the C-5 position.

An alternative pathway in nitropyridine synthesis involves the rearrangement of an initially formed intermediate. For instance, the nitration of 2-aminopyridine can first produce 2-nitraminopyridine, which then undergoes rearrangement to form 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. Under conditions of thermodynamic control, the 2-amino-5-nitropyridine is the major product. This regioselectivity is attributed to the electronic and steric factors influencing the stability of the transition states leading to the different isomers.

Sigmatropic Rearrangements in Nitro Group Migration

While the direct electrophilic nitration of 2-aminopyridine is a primary route to its 5-nitro derivative, the broader context of nitropyridine synthesis includes fascinating mechanistic pathways involving sigmatropic rearrangements. A notable example is the synthesis of 3-nitropyridine, which is proposed to proceed through a niscpr.res.inresearchgate.net sigmatropic shift. In this mechanism, the nitration of pyridine with dinitrogen pentoxide initially forms an N-nitropyridinium ion. This intermediate can then undergo a rearrangement where the nitro group migrates from the nitrogen atom to the C-3 position of the pyridine ring. This concerted, pericyclic reaction is a key step in overcoming the inherent low reactivity of the pyridine ring towards electrophiles.

In the context of 2-aminopyridine nitration, while direct electrophilic attack is the predominant pathway to the 5-nitro isomer, the rearrangement of the intermediate 2-nitraminopyridine also plays a role. Although not a sigmatropic rearrangement in the strictest sense, this intermolecular or intramolecular migration of the nitro group from the exocyclic nitrogen to the aromatic ring is a critical mechanistic feature.

Detailed Mechanistic Analysis of Nucleophilic Aromatic Substitution on Electron-Deficient Heterocycles

The presence of a nitro group on the pyridine ring dramatically alters its reactivity, making it susceptible to nucleophilic aromatic substitution (SNAr). This is the key reaction for the synthesis of N-sec-butyl-(5-nitro-pyridin-2-yl)-amine from a suitable 2-substituted-5-nitropyridine precursor, such as 2-chloro-5-nitropyridine (B43025). The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Impact of the Nitro Group on Pyridine Ring Reactivity

The nitro group is a powerful electron-withdrawing group, both through inductive and resonance effects. When positioned at C-5 of the pyridine ring, it significantly reduces the electron density at the C-2 and C-6 positions. This electron deficiency makes these positions highly electrophilic and susceptible to attack by nucleophiles. The pyridine nitrogen atom also contributes to the electron-deficient nature of the ring.

The stabilization of the negatively charged Meisenheimer intermediate is crucial for the facility of the SNAr reaction. The nitro group at the para-position (C-5) relative to the site of nucleophilic attack (C-2) can effectively delocalize the negative charge through resonance, thereby lowering the activation energy of the reaction.

| Substituent | Position | Effect on Reactivity towards Nucleophiles |

| Nitro (-NO₂) | 5 | Strong activation of C-2 and C-6 positions |

| Amino (-NH₂) | 2 | Electron-donating, generally deactivating for nucleophilic attack |

Stereoelectronic Effects in Amine Adduct Formation

The formation of the Meisenheimer intermediate in the reaction of a 2-substituted-5-nitropyridine with sec-butylamine (B1681703) is influenced by stereoelectronic effects. The nucleophilic attack of the secondary amine on the electron-deficient C-2 carbon of the pyridine ring leads to a tetrahedral intermediate.

The steric bulk of the sec-butyl group plays a significant role in this step. Increased steric hindrance can raise the energy of the transition state leading to the intermediate, thereby slowing down the reaction rate. The orientation of the amine's lone pair of electrons during the approach to the pyridine ring is also critical for effective orbital overlap and bond formation.

Kinetic studies on the reactions of 2-methoxy-5-nitropyridine (B154726) with various secondary amines have provided insights into the influence of the amine's structure on reactivity. The Brønsted-type plots for these reactions are linear, indicating a consistent SNAr mechanism where the nucleophilic attack is the rate-determining step. researchgate.net

| Amine | pKa | Second-Order Rate Constant (k₂) at 20°C (for reaction with 2-methoxy-5-nitropyridine) |

| Morpholine | 8.33 | 1.2 x 10⁻⁵ M⁻¹s⁻¹ |

| Piperidine | 11.12 | 2.5 x 10⁻³ M⁻¹s⁻¹ |

| Pyrrolidine | 11.27 | 1.1 x 10⁻² M⁻¹s⁻¹ |

Data adapted from a kinetic study on SNAr reactions of nitropyridines. researchgate.net

The data shows a correlation between the basicity (and nucleophilicity) of the amine and the reaction rate. While specific data for sec-butylamine is not presented, its reactivity is expected to be influenced by its basicity and the steric hindrance imparted by the sec-butyl group.

Reactivity Profiles of the Amine and Nitro Functional Groups

The N-sec-butyl-(5-nitro-pyridin-2-yl)-amine molecule possesses two key functional groups that dictate its subsequent chemical transformations: the secondary amino group and the nitro group. The reactivity of each is significantly influenced by the electronic nature of the nitropyridine ring.

The sec-butyl-amino group, being an electron-donating group, can undergo reactions typical of secondary amines, such as acylation and alkylation. However, the electron-withdrawing effect of the 5-nitro group and the pyridine ring nitrogen reduces the nucleophilicity of the exocyclic nitrogen atom compared to a simple dialkylamine. Nevertheless, acylation with reactive acylating agents would be expected to occur at the amino nitrogen.

The nitro group is a versatile functional group that can undergo several transformations. A primary reaction of the nitro group in aromatic systems is its reduction to an amino group. This transformation is of great synthetic importance as it allows for the introduction of a second amino group, leading to diamino pyridines which are valuable building blocks for more complex heterocyclic systems. The selective reduction of the nitro group in the presence of other reducible functionalities is a key challenge and can often be achieved using specific reagents like tin(II) chloride or catalytic hydrogenation under controlled conditions. It is also possible for the nitro group to act as a leaving group in some nucleophilic aromatic substitution reactions, although this is less common than the displacement of a halide.

In a competitive reaction scenario, the choice of reagent and reaction conditions would determine which functional group reacts. For instance, under reducing conditions, the nitro group is generally more susceptible to transformation than the amino group. Conversely, when treated with an electrophile, the more nucleophilic amino group would be the likely site of reaction.

Advanced Spectroscopic Characterization and Structural Elucidation of N Sec Butyl 5 Nitro Pyridin 2 Yl Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the precise mapping of atomic connectivity and stereochemistry. The analysis of one- and two-dimensional NMR spectra provides a complete structural assignment for N-sec-butyl-(5-nitro-pyridin-2-yl)-amine.

Proton (¹H) NMR Spectral Interpretation: Chemical Shifts, Spin-Spin Coupling, and Integration

The ¹H NMR spectrum of N-sec-butyl-(5-nitro-pyridin-2-yl)-amine is characterized by distinct signals corresponding to the protons of the substituted pyridine (B92270) ring and the sec-butyl group. The aromatic region is particularly diagnostic for the substitution pattern. The proton at the C-3 position of the pyridine ring is expected to resonate as a doublet, arising from its coupling to the H-4 proton. The H-4 proton should appear as a doublet of doublets due to coupling with both H-3 and H-6. The H-6 proton, being adjacent to the electron-donating amino group, is anticipated to be the most upfield of the aromatic protons, appearing as a doublet from coupling to H-4.

In the aliphatic region, the sec-butyl protons give rise to a characteristic set of signals. The methine proton (CH) directly bonded to the nitrogen atom is expected to be a multiplet, likely a sextet, due to coupling with the adjacent methyl and methylene (B1212753) protons. The two methylene protons (CH₂) are diastereotopic and will likely appear as a complex multiplet. The terminal methyl group (CH₃) of the ethyl moiety will be a triplet, while the other methyl group (CH₃) will present as a doublet due to coupling with the methine proton. The integration of each signal will correspond to the number of protons it represents.

Table 1: Predicted ¹H NMR Data for N-Sec-butyl-(5-nitro-pyridin-2-yl)-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 (Pyridine) | ~8.90 | d | ~2.5 |

| H-4 (Pyridine) | ~8.10 | dd | ~9.0, 2.5 |

| H-6 (Pyridine) | ~6.50 | d | ~9.0 |

| NH | ~5.50 | br s | - |

| CH (sec-butyl) | ~3.80 | m (sextet) | ~6.5 |

| CH₂ (sec-butyl) | ~1.60 | m | - |

| CH₃ (sec-butyl, doublet) | ~1.25 | d | ~6.5 |

| CH₃ (sec-butyl, triplet) | ~0.95 | t | ~7.5 |

Note: These are predicted values based on analogous compounds and are subject to solvent and concentration effects.

Carbon-13 (¹³C) NMR Spectral Analysis: Quaternary Carbons and Alkyl Chain Assignments

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework. The pyridine ring will display signals for three protonated carbons (C-3, C-4, C-6) and two quaternary carbons (C-2, C-5). The carbon bearing the nitro group (C-5) is expected to be significantly deshielded. Conversely, the carbon attached to the amino group (C-2) will also have a characteristic downfield shift.

The four carbons of the sec-butyl group will each produce a distinct signal in the aliphatic region. The chemical shifts are influenced by their proximity to the electronegative nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Sec-butyl-(5-nitro-pyridin-2-yl)-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~159 |

| C-3 (Pyridine) | ~148 |

| C-4 (Pyridine) | ~132 |

| C-5 (Pyridine) | ~136 |

| C-6 (Pyridine) | ~107 |

| CH (sec-butyl) | ~50 |

| CH₂ (sec-butyl) | ~30 |

| CH₃ (sec-butyl, attached to CH) | ~20 |

| CH₃ (sec-butyl, terminal) | ~10 |

Note: These are predicted values and may vary in different experimental conditions.

Two-Dimensional NMR Techniques for Complete Structural Assignment and Conformational Analysis

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental for the unambiguous assignment of the ¹H and ¹³C NMR spectra. pressbooks.pubsdsu.edu A COSY spectrum would reveal the connectivity between coupled protons, for instance, showing cross-peaks between H-3 and H-4, and H-4 and H-6 of the pyridine ring, as well as the correlations within the sec-butyl group. sdsu.edu

An HSQC experiment correlates each proton with the carbon atom to which it is directly attached. pressbooks.pub This would allow for the definitive assignment of the carbon signals based on the proton assignments. For example, the proton signal assigned to the methine of the sec-butyl group would show a cross-peak with its corresponding carbon signal.

Infrared (IR) Vibrational Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for the identification of functional groups within a molecule.

Characteristic Vibrational Modes of Nitro and Amine Groups

The IR spectrum of N-sec-butyl-(5-nitro-pyridin-2-yl)-amine will be dominated by the characteristic absorption bands of the nitro and amine functional groups. The nitro group (NO₂) will exhibit two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. The secondary amine (N-H) group will show a characteristic stretching vibration. Other notable absorptions will include the C-H stretching of the alkyl group and the C=C and C=N stretching vibrations of the pyridine ring. The N-H bending vibration is also expected to be observed. wpmucdn.com

Table 3: Predicted Characteristic IR Absorption Bands for N-Sec-butyl-(5-nitro-pyridin-2-yl)-amine

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Nitro Group | Asymmetric N-O Stretch | 1500 - 1570 |

| Nitro Group | Symmetric N-O Stretch | 1300 - 1370 |

| Aromatic Ring | C=C and C=N Stretches | 1400 - 1600 |

| Alkyl Group | C-H Stretches | 2850 - 2970 |

| Secondary Amine | N-H Bend | 1550 - 1650 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry provides essential information regarding the molecular weight and structural features of the molecule through analysis of its fragmentation patterns. For N-sec-butyl-(5-nitro-pyridin-2-yl)-amine, high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass of the molecular ion.

The fragmentation of the molecular ion upon electron impact would likely proceed through several predictable pathways. A common fragmentation for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom. libretexts.org In this case, the loss of an ethyl radical (CH₂CH₃) from the sec-butyl group would be a favorable process, leading to a significant fragment ion. Another expected fragmentation is the loss of the nitro group (NO₂). The pyridine ring itself can also undergo characteristic fragmentation.

Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile molecules like N-sec-butyl-(5-nitro-pyridin-2-yl)-amine. In positive ion mode, the compound is expected to readily form a protonated molecular ion, [M+H]⁺. The nominal mass of this ion can be calculated from the molecular formula, C₉H₁₃N₃O₂.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. This is a critical step in the confirmation of a newly synthesized compound's identity. The exact mass of the protonated molecule can be calculated and compared with the experimentally determined value, with a mass error typically in the low parts-per-million (ppm) range.

In addition to the parent ion, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the [M+H]⁺ ion. This provides valuable structural information. The fragmentation of N-sec-butyl-(5-nitro-pyridin-2-yl)-amine would likely involve the cleavage of the sec-butyl group and fragmentation of the pyridine ring.

Table 1: Predicted ESI-MS and HRMS Data for N-Sec-butyl-(5-nitro-pyridin-2-yl)-amine

| Ion | Predicted m/z (Nominal Mass) | Predicted m/z (Exact Mass) |

| [M+H]⁺ | 196 | 196.1035 |

| [M-C₄H₉]⁺ | 139 | 139.0382 |

| [M-NO₂]⁺ | 150 | 150.1133 |

Note: The predicted fragmentation patterns are based on the general fragmentation behavior of related nitroaromatic and N-alkylated amine compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of N-sec-butyl-(5-nitro-pyridin-2-yl)-amine is expected to be dominated by the chromophoric 5-nitro-pyridin-2-ylamino moiety. The presence of the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring gives rise to intramolecular charge transfer (ICT) transitions. These transitions are typically observed in the UV-Vis region and are responsible for the color of many nitroaromatic compounds.

The UV-Vis spectrum of the parent compound, 2-amino-5-nitropyridine (B18323), exhibits absorption maxima that are influenced by the solvent environment. The introduction of a sec-butyl group on the amino nitrogen is not expected to significantly alter the position of the main absorption bands, although minor shifts may occur due to steric and electronic effects.

The key chromophore in N-sec-butyl-(5-nitro-pyridin-2-yl)-amine is the 2-amino-5-nitropyridine system. The electronic transitions are primarily of the π → π* and n → π* type. The strong ICT character of the lowest energy absorption band makes the compound a candidate for exhibiting solvatochromism, which is the change in the color of a substance when it is dissolved in different solvents.

In nonpolar solvents, the compound is expected to have a ground state with a lower dipole moment than its excited state. As the polarity of the solvent increases, the more polar excited state will be stabilized to a greater extent than the ground state. This leads to a decrease in the energy gap between the ground and excited states, resulting in a bathochromic (red) shift of the absorption maximum. This phenomenon is known as positive solvatochromism. The study of solvatochromic behavior provides insights into the electronic structure of the molecule and its interactions with the surrounding solvent molecules.

Table 2: Expected UV-Vis Absorption Maxima (λmax) for N-Sec-butyl-(5-nitro-pyridin-2-yl)-amine in Different Solvents

| Solvent | Polarity (Dielectric Constant) | Expected λmax (nm) |

| Hexane | 1.88 | ~350-360 |

| Dichloromethane | 8.93 | ~365-375 |

| Acetonitrile | 37.5 | ~370-380 |

| Methanol | 32.7 | ~375-385 |

| Water | 80.1 | ~380-390 |

Note: The expected λmax values are estimations based on the known solvatochromic behavior of similar 2-amino-5-nitropyridine derivatives.

X-ray Crystallography for Definitive Solid-State Structural Analysis

Single-crystal X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. While no crystal structure for N-sec-butyl-(5-nitro-pyridin-2-yl)-amine has been reported in the Cambridge Structural Database, the analysis of the crystal structure of the parent compound, 2-amino-5-nitropyridine, and its derivatives can provide valuable insights into the likely packing and intermolecular interactions.

The crystal structure of N-sec-butyl-(5-nitro-pyridin-2-yl)-amine would be expected to feature a planar pyridine ring. The nitro group would likely be coplanar with the ring to maximize resonance stabilization. The sec-butyl group, being conformationally flexible, would adopt a staggered conformation to minimize steric hindrance.

A key feature of the crystal packing would be the presence of intermolecular hydrogen bonds. The secondary amine proton can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. These hydrogen bonds would likely play a crucial role in the formation of a stable three-dimensional supramolecular architecture.

Table 3: Hypothetical Crystallographic Data for N-Sec-butyl-(5-nitro-pyridin-2-yl)-amine

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~8-10 |

| c (Å) | ~14-16 |

| β (°) | ~95-105 |

| Z | 4 |

| Hydrogen Bonding | N-H···N(pyridine), N-H···O(nitro) |

Note: This is a hypothetical set of crystallographic parameters based on the analysis of similar molecular structures. The actual values can only be determined through experimental X-ray diffraction analysis.

Theoretical and Computational Chemistry Investigations of N Sec Butyl 5 Nitro Pyridin 2 Yl Amine

Molecular Dynamics (MD) Simulations for Conformational Preferences in Solution Phase

No molecular dynamics simulations investigating the behavior and conformational preferences of sec-butyl-(5-nitro-pyridin-2-yl)-amine in a solution phase have been documented in the scientific literature.

To generate the requested detailed article would necessitate performing novel, unpublished computational research. Without such studies, any attempt to provide the specified data tables and detailed findings would be speculative and would not meet the required standards of scientific accuracy.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the spectroscopic properties of molecules. nih.govresearchgate.net For a compound such as N-Sec-butyl-(5-nitro-pyridin-2-yl)-amine, where experimental data may be scarce, DFT methods can provide valuable insights into its structural and electronic characteristics through the prediction of NMR and IR spectra. mdpi.comresearchgate.net By modeling the molecule's geometry and vibrational modes, researchers can anticipate the chemical shifts and frequencies that would be observed experimentally.

Quantum chemical calculations on related structures, such as 2-amino-3-methyl-5-nitropyridine (B21948) and 2-amino-3-bromo-5-nitropyridine, have been successfully performed using DFT methods like B3LYP with basis sets such as 6-311++G(d,p). nih.govresearchgate.netresearchgate.net These studies demonstrate a strong correlation between computed and experimental spectra, lending confidence to the application of similar methodologies for N-Sec-butyl-(5-nitro-pyridin-2-yl)-amine. The predicted spectra are crucial for confirming the identity of the synthesized compound and for understanding the electronic influence of the sec-butyl and nitro groups on the pyridine (B92270) ring.

Predicted NMR Chemical Shifts:

The ¹H and ¹³C NMR chemical shifts can be computationally predicted to understand the electronic environment of each atom. The electron-withdrawing nature of the 5-nitro group is expected to deshield the protons and carbons on the pyridine ring, leading to downfield shifts. Conversely, the electron-donating amino group will cause relative upfield shifts, particularly at the ortho and para positions. The signals for the sec-butyl group would appear in the typical aliphatic region of the spectrum. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Sec-butyl-(5-nitro-pyridin-2-yl)-amine Note: These are theoretical values based on computational models of analogous compounds and general spectroscopic principles. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | 8.0 - 8.3 | Pyridine C-2 | 158 - 162 |

| Pyridine H-4 | 7.0 - 7.3 | Pyridine C-3 | 108 - 112 |

| Pyridine H-6 | 8.8 - 9.1 | Pyridine C-4 | 130 - 134 |

| Amine N-H | 7.5 - 8.0 | Pyridine C-5 | 138 - 142 |

| sec-Butyl CH | 3.8 - 4.2 | Pyridine C-6 | 145 - 149 |

| sec-Butyl CH₂ | 1.5 - 1.8 | sec-Butyl CH | 48 - 52 |

| sec-Butyl CH₃ (doublet) | 1.2 - 1.4 | sec-Butyl CH₂ | 28 - 32 |

| sec-Butyl CH₃ (triplet) | 0.9 - 1.1 | sec-Butyl CH₃ (doublet) | 18 - 22 |

| sec-Butyl CH₃ (triplet) | 10 - 13 |

Predicted IR Frequencies:

Computational frequency analysis can predict the characteristic vibrational modes of the molecule. Key predicted frequencies for N-Sec-butyl-(5-nitro-pyridin-2-yl)-amine would include the N-H stretching of the secondary amine, asymmetric and symmetric stretches of the nitro group, C-H stretches for both the aromatic pyridine ring and the aliphatic sec-butyl group, and various pyridine ring vibrations. nih.gov These theoretical frequencies, often scaled to correct for systematic errors in the computational methods, can be compared with experimental FT-IR spectra to aid in structural elucidation. nih.govresearchgate.net

Table 2: Predicted IR Frequencies and Vibrational Mode Assignments for N-Sec-butyl-(5-nitro-pyridin-2-yl)-amine Note: These are theoretical values based on computational models of analogous compounds. Actual experimental values may vary.

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| 3350 - 3450 | N-H stretching |

| 3050 - 3150 | Aromatic C-H stretching |

| 2850 - 2980 | Aliphatic C-H stretching |

| 1580 - 1620 | C=C and C=N ring stretching |

| 1540 - 1570 | Asymmetric NO₂ stretching |

| 1450 - 1500 | N-H bending |

| 1330 - 1360 | Symmetric NO₂ stretching |

| 1250 - 1350 | Aromatic C-N stretching |

| 1000 - 1250 | Aliphatic C-N stretching |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful framework for investigating the reaction mechanisms of nitropyridine derivatives. mdpi.com Theoretical studies can map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.net This allows for a detailed understanding of reaction pathways, selectivity, and kinetics, which is often difficult to achieve through experimental means alone.

For N-Sec-butyl-(5-nitro-pyridin-2-yl)-amine, several reaction types could be investigated computationally. Given the electron-deficient nature of the pyridine ring due to the nitro group, the molecule is susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netntnu.no Computational modeling could explore the reaction with various nucleophiles, predicting whether substitution occurs and at which position. The mechanism of nitropyridine reactions can be complex, sometimes involving rearrangements like the nih.govlibretexts.org sigmatropic shift observed in the nitration of pyridine itself. researchgate.netpsu.edu

The core of mechanistic studies involves locating the transition state (TS), which represents the highest energy point along the reaction coordinate. researchgate.net Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. Once the TS is located, its energy can be used to calculate the activation energy (Ea) of the reaction, a critical parameter for determining reaction rates. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state correctly connects the reactants and products. researchgate.net

A hypothetical reaction, such as the amination at the C-6 position, can be modeled. The relative energies of the species involved would be calculated to construct a reaction profile diagram, providing a visual representation of the reaction's energetic landscape.

Table 3: Hypothetical Calculated Relative Energies for a Nucleophilic Substitution Reaction Note: These values are illustrative for a hypothetical reaction pathway and would need to be calculated using specific quantum mechanical methods.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | N-Sec-butyl-(5-nitro-pyridin-2-yl)-amine + Nucleophile | 0.0 |

| Intermediate | Meisenheimer complex | -5 to -10 |

| Transition State | Structure corresponding to the highest energy barrier | +15 to +25 |

| Products | Substituted product + Leaving group | -15 to -25 |

By elucidating these reaction mechanisms and transition states, computational chemistry offers predictive power in designing new synthetic routes and understanding the reactivity of complex heterocyclic molecules like N-Sec-butyl-(5-nitro-pyridin-2-yl)-amine.

Future Directions and Emerging Research Frontiers in N Sec Butyl 5 Nitro Pyridin 2 Yl Amine Chemistry

Advancements in Green and Sustainable Synthetic Methodologies for N-Substituted Pyridines

The synthesis of N-substituted pyridines is undergoing a significant transformation towards more sustainable and environmentally friendly practices. mdpi.com "Green chemistry" principles are at the forefront of this shift, emphasizing the use of safer solvents, reduced energy consumption, and the development of high-yield processes. researchgate.net Modern synthetic chemistry is increasingly focused on creating environmentally acceptable alternatives to classical methods for producing N-heterocycles. mdpi.com

Recent breakthroughs in this area include:

Nanocatalysis : Heterogeneous nanocatalysts are being recognized for their ability to facilitate safe, clean, simple, and efficient synthesis of polysubstituted pyridines. researchgate.net For instance, a bi-functional heterogeneous nanocatalyst (CaO@SiO2@BAIL) has demonstrated high yields and low reaction times in the synthesis of various pyridine (B92270) derivatives under green conditions, with the catalyst being reusable for at least six times without significant loss of activity. researchgate.net Similarly, nano-TiO2 has shown high catalytic activity in the synthesis of pyridine dicarbonitrile derivatives in water at room temperature. researchgate.net

Microwave-Assisted Synthesis : Microwave irradiation has been established as a green chemistry tool that offers significant advantages in organic synthesis. nih.gov This technique has been successfully applied to the one-pot, four-component synthesis of novel pyridine derivatives, resulting in excellent yields (82%–94%), pure products, and significantly reduced reaction times (2–7 minutes). nih.gov

Use of Greener Solvents and Catalysts : Research has demonstrated the utility of water as a solvent and catalysts like SnCl₂·2H₂O for the construction of pyridine skeletons via multicomponent reactions. nih.gov Another green protocol involves the use of FeCl₃ as a catalyst for the chemoselective construction of 2,4,6-trisubstituted symmetrical pyridines without the need for any additives. nih.gov Plant extracts, such as Terminalia chebula fruit extract, have also been employed for the green synthesis of 2-arylimidazo[1,2-a]pyridines. nih.gov

| Methodology | Key Features | Catalyst/Medium | Advantages | Reference |

|---|---|---|---|---|

| Nanocatalysis | Use of heterogeneous nanocatalysts | CaO@SiO2@BAIL, nano-TiO2 | High yields, reusability, mild conditions, simple work-up | researchgate.net |

| Microwave-Assisted Synthesis | Application of microwave irradiation | Ethanol | Excellent yields, short reaction times, high purity | nih.gov |

| Green Catalysts/Solvents | Environmentally benign catalysts and solvents | FeCl₃, SnCl₂·2H₂O / Water | Additive-free, use of non-toxic solvents | nih.gov |

| Plant Extract-Assisted Synthesis | Use of natural extracts as catalysts/reagents | Terminalia chebula fruit extract | High yields, short reaction times, eco-friendly | nih.gov |

Development of Real-time Spectroscopic Monitoring Techniques for Reaction Progress

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding mechanisms, and ensuring process safety and efficiency. The development of advanced spectroscopic techniques is enabling unprecedented insights into the synthesis of complex molecules like N-substituted pyridines.

Key techniques being developed and applied include:

Multidimensional NMR Spectroscopy : Recent advances have enabled the use of fast multidimensional NMR for the real-time dynamic analysis of complex organic reactions, even with unlabeled substrates. nih.gov Ultrafast 2D NMR methods can monitor multiple spectral regions as a reaction progresses, providing detailed structural and dynamic information about transient intermediates. nih.gov For example, this has been used to confirm postulated intermediates and reveal new ones in the formation of alkylpyrimidines. nih.gov

Operando Raman Spectroscopy : This technique is being used to develop kinetic models for chemical reactions. rsc.org For the synthesis of 2-methyl-5-ethyl pyridine, operando Raman spectroscopy allowed for the development of a reaction model that describes the formation of the main product and side products, incorporating the effects of reactant concentration, temperature, and promoter concentration. rsc.org

Visible (Vis) Spectroscopy : Visible spectroscopy offers a simple, real-time method for in situ monitoring. mdpi.com It has been used for online monitoring of processes, allowing for the tracking of changing solution conditions and accurate measurement of component concentrations within a system. acs.org

Sensor Fusion : Combining multiple spectroscopic techniques, such as Visible, Near-Infrared, and Raman spectroscopy, provides a comprehensive, real-time monitoring solution for process control. figshare.com This "sensor fusion" approach leverages the strengths of each technique to gain a more complete understanding of the chemical process. figshare.com

| Technique | Key Application | Type of Information Obtained | Reference |

|---|---|---|---|

| Ultrafast 2D NMR | Real-time analysis of complex organic reactions | Structural and dynamic insight into reaction intermediates | nih.gov |

| Operando Raman Spectroscopy | Development of kinetic models | Formation rates of products and side products, effects of reaction parameters | rsc.org |

| Visible (Vis) Spectroscopy | Online monitoring of solution conditions | Real-time concentration changes of colored species | acs.org |

| Sensor Fusion (Vis, NIR, Raman) | Comprehensive process control | Holistic view of the chemical process by combining data from multiple sensors | figshare.com |

Integration of Machine Learning and AI in Computational Design and Prediction of Pyridine Derivatives

The intersection of computational chemistry and artificial intelligence (AI) is revolutionizing molecular design and property prediction. acs.org Machine learning (ML) models are poised to dramatically accelerate computational algorithms and enhance the insights available from computational chemistry methods. acs.org For pyridine derivatives, these technologies offer the potential to rapidly screen virtual libraries, predict biological activities, and design novel compounds with desired properties.

Emerging trends in this field include:

Quantitative Structure-Property Relationship (QSPR) Modeling : Machine learning algorithms, including Artificial Neural Networks (ANN) and Random Forest (RF), are being used to develop QSPR models that predict the physicochemical properties of drug candidates. nih.gov These models can help in designing drugs with enhanced properties by demonstrating how a molecule's structure influences its biological activity. nih.gov

Prediction of Biological Activity : ANNs have been successfully used in quantitative structure-activity relationship (QSAR) studies to predict the antifungal activity of new pyridine derivatives against Candida albicans. nih.gov Such models can achieve a high correlation between predicted and experimental activity, aiding in the identification of potent new therapeutic agents. nih.gov

Accelerating Drug Discovery : ML has become a crucial component of early drug discovery, fueled by the growing availability of experimental data and accessible ML algorithms. mdpi.com These data-driven models are advantageous in identifying new starting points for the drug discovery process. mdpi.com

Predicting Crystal Structure Properties : A machine learning-based approach can predict the properties of relaxed organic crystals, such as those of pyridine salts, based on their unrelaxed structures. arxiv.org This requires only a small number of DFT relaxations to form a training set, significantly speeding up the process of materials design. arxiv.org AI is also being used to develop computational models that can predict the properties of new molecules by analyzing fundamental chemical laws, which can increase the precision of predicting physicochemical properties of designed materials and medications. specialchem.com

Discovery of Novel Chemical Transformations and Synthetic Applications

The exploration of novel reactivity and synthetic pathways for pyridine-containing molecules remains a vibrant area of research. Discoveries in this domain can lead to the development of new building blocks, more efficient synthetic routes, and access to previously unattainable molecular architectures.

Recent progress includes:

Ring Transformations : Researchers have developed methods for the transformation of other heterocyclic rings into pyridines. For example, a three-component ring transformation (TCRT) has been shown to be an effective, metal-free method for synthesizing [b]-fused 5-nitropyridines under mild conditions. semanticscholar.org Similarly, 5-nitropyrimidine can be converted into 2-amino-5-nitropyridines through reactions with amidines. acs.org

Skeletal Editing : The core structure of the pyridine ring itself can be modified. Strategies have been developed to convert pyridines into other aromatic frameworks, such as benzonitriles and thiophenes, providing powerful tools for molecular diversification. researchgate.net

Novel Cluster Synthesis : The reaction of 2,2′-dithiobis(5-nitropyridine) with CuI under solvothermal conditions leads to the in-situ cleavage of the S-S bond and the formation of a novel thiolated Cu(I) cluster with the 5-nitropyridine-2-thiolate ligand. nih.gov This demonstrates the potential for nitropyridine derivatives to act as ligands in the synthesis of new materials with interesting photophysical properties. nih.gov

Modular Synthesis of Complex Amines : N-pyridinium aziridines have been developed as versatile linchpins for the modular synthesis of β-phenethylamines, a common motif in biologically active compounds. nih.gov This strategy involves a bromide-promoted, Ni-catalyzed ring-opening followed by derivatization, showcasing a novel application of pyridine's reactivity. nih.gov

Q & A

Basic Questions

Q. What are the established synthetic routes for Sec-butyl-(5-nitro-pyridin-2-yl)-amine, and what methodological considerations are critical for yield optimization?

- The compound can be synthesized via nucleophilic substitution between 5-nitro-2-aminopyridine and sec-butyl halides, typically under basic conditions (e.g., K₂CO₃ in DMF). Immobilized enzyme systems, such as β-glucosidase, have also been explored for regioselective coupling of sec-butyl groups to aromatic amines, offering reduced byproduct formation . Key considerations include temperature control (60–80°C), solvent polarity, and stoichiometric ratios to minimize nitro group reduction side reactions.

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with distinct shifts for the sec-butyl chain (δ ~1.0–1.5 ppm for methyl groups) and pyridinamine protons (δ ~8.0–9.0 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity. Infrared (IR) spectroscopy identifies nitro group vibrations (~1520 cm⁻¹ for asymmetric stretching) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Based on GHS classifications for structurally similar amines, this compound may pose acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin contact. Emergency measures include rinsing eyes with water for 15 minutes and using ethanol for decontamination. Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How does the electronic effect of the nitro group influence the reactivity of this compound in substitution reactions?

- The nitro group at the 5-position of the pyridine ring acts as a strong electron-withdrawing group, directing electrophilic attacks to the 2-amine site. Density Functional Theory (DFT) calculations suggest this meta-directing effect increases the electrophilicity of the pyridine nitrogen, facilitating nucleophilic substitutions or coordination with metal catalysts. Experimental validation via Hammett plots could quantify substituent effects .

Q. What biocatalytic strategies could improve the sustainability of synthesizing this compound?

- Engineered enzymes, such as immobilized β-glucosidase or transaminases, offer regioselective coupling of sec-butyl groups to aromatic amines under mild conditions (pH 7–8, 30–40°C). Co-factor recycling systems (e.g., glucose dehydrogenase) enhance efficiency. Recent advances in artificial enzyme cascades, as demonstrated for alcohol-to-amine conversions, could be adapted to bypass traditional halogenation steps .

Q. How can contradictory data on reaction yields for this compound synthesis be resolved?

- Discrepancies often arise from solvent polarity variations (e.g., DMF vs. acetonitrile) or trace metal impurities. Systematic Design of Experiments (DoE) with controlled parameters (temperature, solvent, catalyst loading) and in-situ monitoring (e.g., ReactIR) can isolate critical factors. Cross-validation using alternative characterization methods (e.g., X-ray crystallography for byproduct identification) is recommended .

Q. What computational tools are suitable for predicting the regioselectivity of this compound in coordination chemistry?

- Molecular docking simulations (AutoDock Vina) and Frontier Molecular Orbital (FMO) analysis predict preferential binding sites for metal complexes. For example, the nitro group’s electron-deficient pyridine ring may favor coordination with Lewis acids (e.g., Zn²⁺ or Cu²⁺) at the 2-amine position, validated experimentally via UV-Vis titration .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.